molecular formula C20H18FNO4 B2913992 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid CAS No. 2138006-38-7

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid

Cat. No.: B2913992
CAS No.: 2138006-38-7
M. Wt: 355.365
InChI Key: MYWDHWFRKKBMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C20H18FNO4 It is characterized by the presence of a fluoroacetic acid moiety attached to an azetidine ring, which is further substituted with a fluorenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid typically involves multiple steps One common approach starts with the preparation of the azetidine ring, which is then functionalized with the fluorenylmethoxycarbonyl groupThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, leading to the disruption of metabolic pathways. The azetidine ring and fluorenylmethoxycarbonyl group contribute to the compound’s stability and specificity in binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-fluoroacetic acid apart from similar compounds is its unique combination of the fluoroacetic acid moiety and the azetidine ring. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-18(19(23)24)12-9-22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWDHWFRKKBMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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